molecular formula C14H11FN2O2S B2746576 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922369-45-7

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2746576
CAS No.: 922369-45-7
M. Wt: 290.31
InChI Key: RSRXMLVUBQQHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This compound is intended for research applications and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The core structure of this molecule, the benzothiazole ring, is associated with a wide spectrum of biological activities in scientific research. Benzothiazole derivatives have been extensively investigated for their potential as antimicrobial agents, antitumor compounds, and enzyme inhibitors . Specifically, structurally related N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogs have demonstrated significant urease inhibitory activity in research settings, suggesting this acetamide derivative could serve as a valuable tool for studying enzyme function and inhibition . The incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and membrane permeability. The furan-2-ylmethyl group adds further complexity and may influence the molecule's binding affinity to specific biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for in vitro screening against various biological targets. Its structure aligns with compounds that have shown promise in areas such as infectious disease and oncology research . Further investigation is required to fully elucidate its specific mechanism of action and research applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRXMLVUBQQHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

    Substitution: The benzothiazole ring may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1.1 Antimicrobial Properties
Research has indicated that compounds containing the benzothiazole moiety exhibit notable antimicrobial activity. Studies have shown that derivatives of benzothiazole, including N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide, can inhibit the growth of various bacterial strains. For instance, thiazole derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

1.2 Antimalarial Activity
The compound has been investigated for its antimalarial properties. A structure-activity relationship study revealed that modifications to the thiazole ring significantly influence the potency against Plasmodium falciparum, the causative agent of malaria. Compounds with electron-withdrawing groups at specific positions on the thiazole ring showed enhanced activity, suggesting that this compound could be a candidate for further development as an antimalarial agent .

1.3 Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Recent findings suggest that this compound exhibits moderate cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Modification Effect on Activity
Electron-withdrawing groups at ortho positionIncreased potency against malaria parasites
Non-bulky substituentsEnhanced antimicrobial properties
Halogen substitutions on aromatic ringsModulation of cytotoxicity in cancer cells

These modifications suggest that careful tuning of substituents can lead to improved biological activity and selectivity.

Case Studies

3.1 Antimicrobial Study
In a recent study, a series of thiazole derivatives were synthesized and tested against common pathogens. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

3.2 Antimalarial Research
A focused investigation into the antimalarial effects revealed that derivatives with specific structural modifications showed up to 50% inhibition of Plasmodium falciparum growth in vitro. The study highlighted the importance of the thiazole ring's electronic properties in enhancing antimalarial activity .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure is distinguished by its dual substituents: a 6-fluorobenzo[d]thiazol-2-yl group and a furan-2-ylmethyl group. Key comparisons with analogs include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide 6-F, furan-2-ylmethyl N/A ~318.35* Dual functionalization; potential for multi-target activity
GB33 () 6-F, 4-Cl-benzylidene-thiazolidinedione 290–292 447.89 High urease inhibition (IC₅₀ = 8.2 µM); cytotoxic (HeLa: IC₅₀ = 12.4 µM)
GB34 () 6-F, 4-Br-benzylidene-thiazolidinedione N/A 488.38† Cytotoxic activity; structural similarity to kinase inhibitors
4n () 6-F, isoquinoline-phenyl 254.3 445.50 Anticancer activity (HCT-116: IC₅₀ = 9.8 µM); high HPLC purity (94.8%)
3c () 6-(3,5-bis(trifluoromethyl)phenyl) 203–205 405.32 Electron-withdrawing substituents; moderate antioxidant activity
3g () 6-(3-Cl-4-F-phenyl) 166–167 321.16 Halogenated aryl group; lower melting point

*Calculated based on molecular formula (C₁₄H₁₂FN₂O₂S).
†Molecular weight for GB34 inferred from bromine substitution.

Key Observations :

  • The 6-fluorobenzo[d]thiazole core is common in cytotoxic and enzyme-inhibitory compounds (e.g., GB33, 4n) .
  • Halogenation (e.g., Cl, Br in GB33, GB34) correlates with increased bioactivity, suggesting the target compound’s furan group could be optimized for similar effects .
2.2.1. Anticancer Activity
  • GB33 : Exhibited cytotoxicity against HeLa cells (IC₅₀ = 12.4 µM) .
  • 4n : Demonstrated potent activity against HCT-116 colorectal cancer cells (IC₅₀ = 9.8 µM) .
  • N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives () : Showed VEGFR-2 inhibition (IC₅₀ = 0.89 µM for 6d), highlighting the role of electron-withdrawing groups in kinase targeting .
2.2.2. Enzyme Inhibition
  • GB33 : Potent urease inhibitor (IC₅₀ = 8.2 µM), outperforming thiourea (standard IC₅₀ = 21.0 µM) .
  • N-(6-arylbenzo[d]thiazol-2-yl)acetamides () : All analogs showed superior urease inhibition to standards, with H-bonding interactions critical for activity .

The furan group’s oxygen atom could engage in H-bonding with urease’s active site, akin to aryl-carboxamide derivatives .

2.2.3. Antioxidant Activity
  • Triazole analogs () : Moderate antioxidant activity (EC₅₀ = 42–65 µM) due to electron-donating groups .
  • 3c () : Lower activity compared to triazoles, likely due to trifluoromethyl groups reducing radical scavenging capacity .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a compound that has attracted significant attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical formula of this compound is C14H12FN3OSC_{14}H_{12}FN_3OS. The compound features a unique combination of a benzothiazole moiety, a furan substituent, and an acetamide structure, which is hypothesized to enhance its interaction with biological targets.

The mechanism of action for this compound involves its interactions with specific molecular targets such as enzymes or receptors. The fluorobenzo[d]thiazole moiety may interact with aromatic residues in target proteins, while the furan and acetamide groups could enhance binding affinity and specificity. Such interactions are crucial for modulating biological pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The compound's antiproliferative effects are attributed to its capacity to induce apoptosis and inhibit angiogenesis, which are critical processes in tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that derivatives of benzothiazole, including those containing furan groups, possess antifungal and antibacterial properties. The structural components of this compound may contribute to its effectiveness against various pathogens .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Benzothiazole Moiety : This can be achieved through cyclization reactions involving fluorinated aniline derivatives.
  • Introduction of the Furan Group : This is often accomplished via Friedel-Crafts alkylation.
  • Formation of the Acetamide : This step usually involves nucleophilic substitution reactions where acetic anhydride or acetyl chloride is used .

Case Studies

  • Anticancer Activity Study : A study published in 2015 examined the antiproliferative effects of similar compounds on breast cancer cell lines, revealing IC50 values that suggest potent activity against cancer cells .
  • Antimicrobial Efficacy : Research conducted on benzothiazole derivatives indicated effective inhibition against fungal strains, showcasing the potential of this compound as a lead compound for developing new antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide and related derivatives?

  • Methodology : A common approach involves multi-step nucleophilic substitution and acylation. For example, benzothiazole intermediates are synthesized via Friedel-Crafts acylation or Cu-catalyzed 1,3-dipolar cycloaddition (click chemistry) . Acetamide derivatives are often prepared by reacting 2-aminobenzothiazoles with acetic acid or acetyl chloride under reflux in anhydrous conditions .
  • Key Data : Typical yields range from 21% to 65%, with purification via recrystallization (ethanol) or column chromatography .

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR are critical for confirming substitution patterns (e.g., fluorobenzothiazole protons at δ 7.2–8.4 ppm; furan protons at δ 6.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+^+ at m/z 425.9 for fluorinated derivatives) .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., P21_1/c space group for thiazole-acetamides) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antifungal/Antimicrobial : Broth microdilution against C. albicans or A. niger (MIC values reported: 0.82–1.04 µM) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} values for thiazolidinedione derivatives range 10–50 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Case Study : Nitro-substituted benzothiazoles (e.g., S30 in ) show lower antifungal activity despite similar conformations. This is attributed to electron-withdrawing effects reducing hydrogen bonding.
  • Resolution : Perform comparative molecular dynamics simulations to analyze ligand-enzyme interactions or modify substituents (e.g., replacing nitro with methoxy groups) .

Q. What strategies optimize selectivity in kinase or protease inhibition?

  • Computational Design : Pharmacophore modeling identifies critical features:

  • Hydrophobic aryl rings (fluorobenzothiazole).
  • Hydrogen-bond acceptors (acetamide carbonyl).
  • Electron-rich regions (furan oxygen) .
    • SAR Insights : Fluorine at position 6 of benzothiazole enhances target binding (e.g., HDAC4 inhibition in ).

Q. How are metabolic stability and toxicity profiles assessed preclinically?

  • Microsomal Assays : Liver microsomes (human/rat) assess oxidative metabolism.
  • Cytotoxicity : Parallel screening on HEK-293 or HepG2 cells (e.g., CC50_{50} > 100 µM indicates low toxicity) .

Methodological Challenges and Solutions

Addressing low yields in multi-step syntheses

  • Problem : Final-step acylation yields <30% due to steric hindrance from furan and fluorobenzothiazole groups.
  • Solution : Use microwave-assisted synthesis or phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Resolving spectral overlaps in NMR analysis

  • Challenge : Overlapping peaks for furan methylene (-CH2_2-) and benzothiazole protons.
  • Approach : Use 1^1H-13^13C HSQC or DEPT-135 experiments to differentiate signals .

Data Contradictions and Validation

Discrepancies in antifungal activity between computational and experimental results

  • Example : Docking predicts strong binding to fungal CYP51, but in vitro assays show weak inhibition.
  • Root Cause : Solvent accessibility in the binding pocket is underestimated in silico.
  • Validation : Perform free-energy perturbation (FEP) simulations or synthesize analogs with bulkier substituents .

Key Research Findings

PropertyData from LiteratureReference
Anticancer Activity IC50_{50} = 12.5 µM (HeLa cells)
HDAC4 Inhibition Ki_i = 0.042 µM (GB33 derivative)
LogP 3.2 (calculated via XLogP)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.